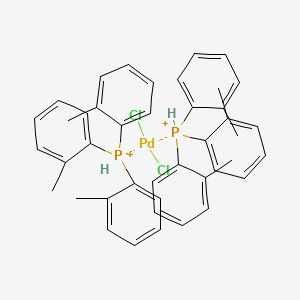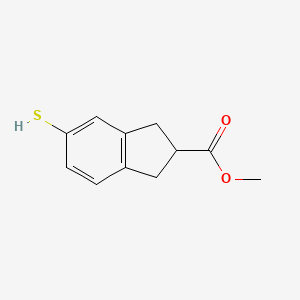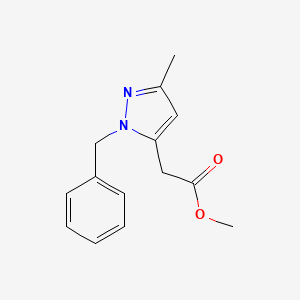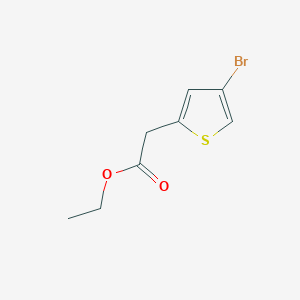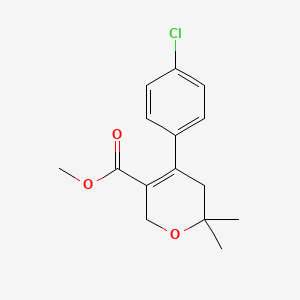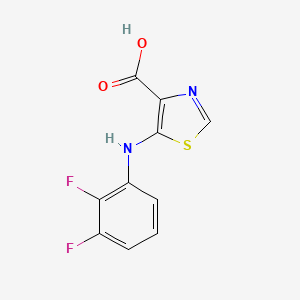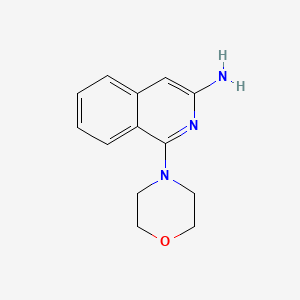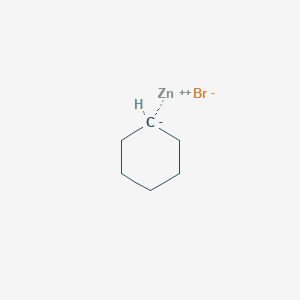
Cyclohexylzinc bromide solution, 0.5M in THF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylzinc(II) bromide is an organozinc compound with the molecular formula C6H11ZnBr. It is commonly used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexylzinc(II) bromide can be synthesized through the reaction of cyclohexylmagnesium bromide with zinc bromide in an anhydrous environment. The reaction is typically carried out in a solvent such as THF to stabilize the organozinc compound. The general reaction is as follows:
C6H11MgBr+ZnBr2→C6H11ZnBr+MgBr2
Industrial Production Methods: In an industrial setting, the production of Cyclohexylzinc bromide solution, 0.5M in THF involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the organozinc compound. The use of automated systems and inert atmosphere techniques are common to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylzinc(II) bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is also involved in the formation of carbon-carbon bonds through reactions with various electrophiles.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts to couple Cyclohexylzinc bromide solution, 0.5M in THF with aryl or vinyl halides. Typical conditions include the presence of a base and a solvent like THF.
Reaction with Sulfur Dioxide Surrogates: Cyclohexylzinc(II) bromide can react with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) to form zinc sulfinate salts, which can be further alkylated to produce sulfones.
Major Products:
Aryl and Vinyl Compounds: Through Negishi coupling, this compound forms various aryl and vinyl compounds.
Aplicaciones Científicas De Investigación
Cyclohexylzinc(II) bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds. Its reactivity makes it a valuable reagent in the synthesis of complex molecules.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using Cyclohexylzinc bromide solution, 0.5M in THF can have biological and medicinal relevance.
Industry: In the pharmaceutical and agrochemical industries, this compound is used to synthesize intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of Cyclohexylzinc bromide solution, 0.5M in THF in cross-coupling reactions involves the transfer of the cyclohexyl group to the electrophile, facilitated by a palladium or nickel catalyst. The organozinc compound acts as a nucleophile, attacking the electrophilic carbon in the halide, leading to the formation of a new carbon-carbon bond. The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Phenylzinc Bromide: Similar to Cyclohexylzinc bromide solution, 0.5M in THF but with a phenyl group instead of a cyclohexyl group.
Benzylzinc Bromide: Contains a benzyl group and is used in similar cross-coupling reactions.
Cyclopropylzinc Bromide: Features a cyclopropyl group and is used in the synthesis of cyclopropyl-containing compounds.
Uniqueness: Cyclohexylzinc(II) bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This can influence the reactivity and selectivity of the compound in various synthetic applications .
Propiedades
Fórmula molecular |
C6H11BrZn |
|---|---|
Peso molecular |
228.4 g/mol |
Nombre IUPAC |
zinc;cyclohexane;bromide |
InChI |
InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 |
Clave InChI |
PVURAUIMVICLOH-UHFFFAOYSA-M |
SMILES canónico |
C1CC[CH-]CC1.[Zn+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


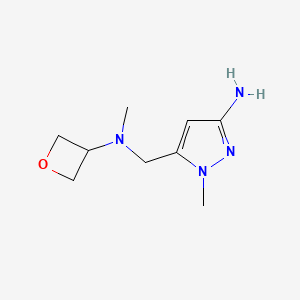
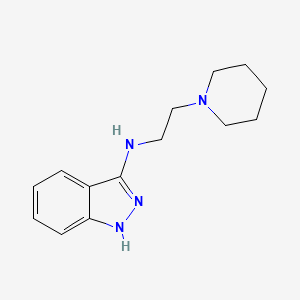
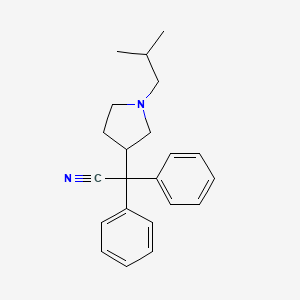
![4-[(2-Fluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8310665.png)
